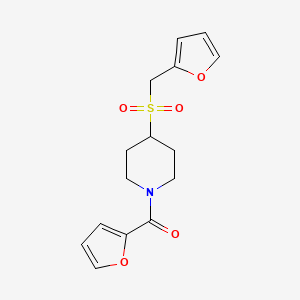

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes two furan rings and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where furan-2-ylmethanone is reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance production efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: : The sulfonyl group can be reduced to a sulfide.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid derivatives.

Reduction: : Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone.

Substitution: : Various substituted piperidines depending on the nucleophile used.

Applications De Recherche Scientifique

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

Medicine: : Its derivatives could be explored for therapeutic uses, such as in the treatment of diseases where furan derivatives are known to be effective.

Industry: : It can be used in the production of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism by which Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is unique due to its specific structural features, including the presence of two furan rings and a sulfonyl group on the piperidine ring. Similar compounds might include:

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone: : Lacks the additional furan ring.

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone: : Contains a pyridine ring instead of a second furan ring.

This compound .

Activité Biologique

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C15H17NO5S |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 1448058-22-7 |

The structure features a furan ring, a piperidine moiety, and a sulfonyl group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing furan and piperidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Antiparasitic Activity

Furan-containing compounds have also been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited IC50 values as low as 4.98 μM, suggesting that furan-based structures could serve as leads for new antimalarial drugs .

The biological mechanisms underlying the activity of furan derivatives often involve the inhibition of key enzymes or pathways in pathogens. For example, studies suggest that these compounds may target bacterial cell wall synthesis or interfere with metabolic pathways essential for parasite survival. The sulfonamide functional group is known to play a crucial role in these interactions due to its ability to mimic substrate molecules in enzymatic reactions .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated a series of furan-piperidine derivatives against Staphylococcus aureus. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial potency, with some compounds achieving MIC values lower than those of standard treatments .

- Antimalarial Activity : Another investigation focused on the antiparasitic effects of furan derivatives against drug-resistant strains of Plasmodium falciparum. Compounds were tested for cytotoxicity against human fibroblast cells, revealing selectivity indices that support their potential as safe therapeutic agents .

- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives can effectively reduce parasite load in infected models without significant toxicity, further validating their therapeutic potential .

Propriétés

IUPAC Name |

furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQMILQCIOJTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.